4-[(4-chlorophenyl)methyl]-N-phenylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-N-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c19-16-8-6-15(7-9-16)14-21-10-12-22(13-11-21)18(23)20-17-4-2-1-3-5-17/h1-9H,10-14H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFJHZOPBVAUEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)methyl]-N-phenylpiperazine-1-carboxamide typically involves the reaction of 4-chlorobenzyl chloride with N-phenylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then treated with a carboxylating agent such as phosgene or triphosgene to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)methyl]-N-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)methyl]-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptor sites, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural Analogs with Piperazine-Carboxamide Scaffolds
The piperazine-carboxamide scaffold is widely explored in medicinal chemistry. Below is a comparative analysis of key derivatives:
Table 1: Structural and Physicochemical Comparison of Piperazine-Carboxamide Derivatives
Key Observations:
Substituent Effects on Melting Points :
- Derivatives with halogenated aryl groups (e.g., 4-chlorophenyl in A6) exhibit melting points near 190°C, suggesting crystalline stability . Fluorinated analogs (e.g., A3 in ) show slightly higher melting points (~197°C), possibly due to stronger intermolecular interactions .
- The hydrochloride salt in likely has distinct solubility but lacks reported melting data.
Synthetic Yields :
- Chlorophenyl-substituted derivatives (A4, A5, A6 in ) show yields of 45–48%, comparable to fluorinated analogs (A2, A3: 52–57%). This suggests halogen type minimally impacts yield in this series.
Quinazolinone fusion (A1–A6 in ) adds rigidity and planar aromaticity, which may influence bioactivity.
Pharmacological Implications of Structural Modifications
While pharmacological data for the target compound are absent in the evidence, insights from related studies highlight trends:
- Piperazine-Carboxamide in Receptor Binding: In cannabinoid receptor antagonists (), the carboxamide group is critical for hydrogen bonding with receptors. Modifications (e.g., thiocarboxamide in ) may disrupt these interactions.
- 4-Chlorophenyl Substituent :
- The lipophilic 4-chlorophenyl group (common in A6 and ) enhances membrane permeability and bioavailability, a feature leveraged in CNS-targeting drugs.
Biological Activity
4-[(4-chlorophenyl)methyl]-N-phenylpiperazine-1-carboxamide, also referred to as N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a piperazine core substituted with a 4-chlorophenyl group and a phenyl group at the 1 and 4 positions, respectively. Its molecular formula is CHClNO, with a molecular weight of approximately 319.80 g/mol. The presence of a carboxamide functional group enhances its biological activity and therapeutic potential.
Target Interactions
The compound is hypothesized to interact with various biological targets, particularly ion channels involved in pain signaling pathways, such as the transient receptor potential vanilloid type 1 (TRPV1) channels. TRPV1 antagonists are significant in pain management and inflammatory conditions due to their role in nociception .
Biochemical Pathways
Research indicates that compounds with similar structures can influence multiple biological pathways, including:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antimicrobial activities.
Analgesic Effects
The compound has shown promise as an analgesic agent. Studies suggest that derivatives of piperazine compounds exhibit significant analgesic effects, making this compound a candidate for further investigation in pain relief therapies.
Anticancer Activity
Recent investigations into the anticancer properties of related compounds indicate that they may induce apoptosis in cancer cells. For instance, related piperazine derivatives have demonstrated cytotoxicity against various cancer cell lines, with IC values indicating effective inhibition of cell proliferation .
Data Tables
| Activity Type | IC Values (µM) | Cell Lines Tested |
|---|---|---|
| Anticancer | 0.48 (MCF-7), 0.78 (HCT-116) | MCF-7, HCT-116 |
| Analgesic | Not specified | N/A |
| Anti-inflammatory | Not specified | N/A |
Case Studies
- Study on TRPV1 Antagonism : A study demonstrated that N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide effectively inhibits TRPV1 channels, leading to reduced nociceptive signaling. This suggests its potential use in treating chronic pain conditions.
- Antitumor Activity Assessment : In vitro evaluations showed that related compounds exhibited significant cytotoxic activity against cancer cell lines such as MCF-7 and HCT-116, supporting the hypothesis that structural modifications can enhance biological activity .
- Pharmacokinetic Studies : Research into the pharmacokinetics revealed that the compound's bioavailability may be influenced by its structural characteristics, affecting its therapeutic efficacy.
Q & A
Q. How to design a rodent model study to evaluate antidepressant-like effects?
- Methodological Answer :
- Forced swim test (FST) : Dose-dependent reduction in immobility time (e.g., 30% at 10 mg/kg, p.o.) .
- Tail suspension test (TST) : Correlate with FST results for validation.
- Neurochemical analysis : Post-mortem LC-MS/MS quantification of monoamines in brain homogenates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
